molecular formula C12H16BrClO2 B13476382 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene

Cat. No.: B13476382
M. Wt: 307.61 g/mol
InChI Key: ZPPSXIUCFIYFLL-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a bromine atom, a chlorine atom, and a methoxypropan-2-yloxyethyl group

Preparation Methods

The synthesis of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzene and 1-bromo-2-propanol.

    Reaction Conditions: The first step involves the bromination of 1-bromo-2-propanol to form 2-bromo-1-(bromomethyl)propan-2-ol. This is achieved using bromine in the presence of a suitable solvent like dichloromethane.

    Etherification: The next step involves the etherification of 2-bromo-1-(bromomethyl)propan-2-ol with 4-chlorobenzene in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols. Common reagents include sodium azide or potassium thiolate.

    Oxidation Reactions: The methoxypropan-2-yloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the aromatic ring. Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methoxypropan-2-yloxyethyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-4-chlorobenzene can be compared with other halogenated aromatic compounds such as:

    1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-methylbenzene: This compound has a similar structure but features a methyl group instead of a chlorine atom. It may have different reactivity and applications.

    1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)-2-fluorobenzene: This compound has a fluorine atom instead of a chlorine atom, which can affect its chemical properties and interactions.

    1-(2-Bromo-1-((1-methoxypropan-2-yl)oxy)ethyl)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrClO2

Molecular Weight

307.61 g/mol

IUPAC Name

1-[2-bromo-1-(1-methoxypropan-2-yloxy)ethyl]-4-chlorobenzene

InChI

InChI=1S/C12H16BrClO2/c1-9(8-15-2)16-12(7-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3

InChI Key

ZPPSXIUCFIYFLL-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OC(CBr)C1=CC=C(C=C1)Cl

Origin of Product

United States

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